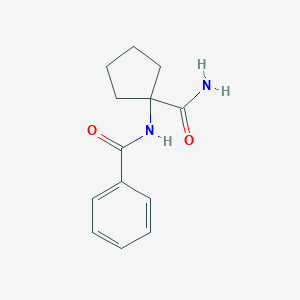

N-(1-carbamoylcyclopentyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-carbamoylcyclopentyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-12(17)13(8-4-5-9-13)15-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVICHCMTJRTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587613 | |

| Record name | N-(1-Carbamoylcyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100615-48-3 | |

| Record name | N-(1-Carbamoylcyclopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Carbamoylcyclopentyl Benzamide and Its Analogues

Strategic Approaches to Core Structure Synthesis

The fundamental architecture of N-(1-carbamoylcyclopentyl)benzamide comprises a central cyclopentyl ring bearing both a carbamoyl (B1232498) and a benzamide (B126) group at the same carbon atom. The synthesis of this core structure hinges on two critical operations: the formation of the amide bond and the construction or functionalization of the cyclopentyl ring.

Amide Bond Formation Tactics

The creation of the amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. These strategies are broadly applicable to the synthesis of this compound.

Conventional approaches often involve the activation of a carboxylic acid, such as benzoic acid, to make it more susceptible to nucleophilic attack by an amine. This can be achieved using various coupling reagents. acs.org For instance, reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base can facilitate the coupling of carboxylates with amines to form amides in high yields. organic-chemistry.org Another strategy involves the use of mixed anhydrides, which can be generated from carboxylic acids and subsequently reacted with an amine. organic-chemistry.org

More recent and specialized methods offer alternative pathways. One such method is the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, which can be trapped by amines to form the amide bond. This approach has been successfully applied to the N-acylation of amino acids. acs.org Enzymatic strategies are also emerging as powerful tools for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov Enzymes like lipases and acyl-adenylating enzymes can catalyze the formation of N-acyl amino acid amides. nih.govnih.gov

The choice of amidation tactic can be influenced by factors such as the stability of the starting materials and the desired reaction conditions. For example, for unstable carboxylic acids, the use of their corresponding carboxylate salts with a coupling agent can be advantageous. organic-chemistry.org

Table 1: Selected Amide Bond Formation Strategies

| Strategy | Reagents/Catalysts | Key Features |

|---|---|---|

| Coupling Reagents | HBTU, COMU, Boronic acid catalysts | High efficiency, applicable to complex molecules. organic-chemistry.orgnumberanalytics.com |

| Mixed Anhydrides | Carboxylic acid, activating agent (e.g., chloroformate) | Classic method, often high yielding. organic-chemistry.org |

| Nitrile Imine Rearrangement | N-2-Nitrophenyl hydrazonyl bromides, amine | Tolerant of various functional groups. acs.org |

| Enzymatic Synthesis | Lipases, Acyl-adenylating enzymes | High selectivity, mild conditions. nih.govnih.gov |

Cyclopentyl Ring Annulation and Functionalization

The construction and modification of the cyclopentyl ring are crucial for introducing the desired substitution pattern. Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a primary method for creating the cyclopentane (B165970) core. scripps.edu The Robinson annulation, a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for forming six-membered rings and can be adapted for the synthesis of cyclopentane derivatives. youtube.comyoutube.comyoutube.com

Ring contraction strategies provide another avenue to functionalized cyclopentanes. These methods start with a larger carbocyclic or heterocyclic ring and, through rearrangement or extrusion of a small molecule, contract to the desired five-membered ring. rsc.org Additionally, ring-opening functionalization of cycloalkanols can be employed to generate acyclic intermediates that can then be cyclized to form substituted cyclopentanes. scilit.com

Functionalization of a pre-existing cyclopentyl ring is also a key strategy. This can involve the introduction of functional groups at specific positions, which can then be elaborated to the final product.

Table 2: Approaches to Cyclopentyl Ring Synthesis and Modification

| Approach | Description | Example Methods |

|---|---|---|

| Ring Annulation | Formation of a new ring onto an existing molecule. scripps.edu | Robinson Annulation youtube.comyoutube.comyoutube.com, (Trimethylsilyl)cyclopentene annulation acs.org |

| Ring Contraction | Formation of a smaller ring from a larger one. rsc.org | Favorskii rearrangement, Wolff rearrangement |

| Functionalization | Introduction of functional groups onto a pre-existing ring. | α-Arylation of carbonyl compounds mit.edu, Ring expansion of sulfonium (B1226848) salts nih.gov |

Advanced Chemical Transformations for this compound Derivatives

To access a diverse range of derivatives of this compound, advanced synthetic methodologies are employed. These techniques allow for the modification of the core structure, introducing various substituents and functionalities.

Catalytic Organic Reactions (e.g., Palladium-catalyzed Cross-Coupling, Cobalt-catalyzed Carboxylation)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. mit.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups by coupling an organoboron compound with a halide. acs.org In the context of amide synthesis, palladium catalysts can facilitate the coupling of amides with other molecules, for example, the coupling of amides and cyclopropanols to form γ-diketones. rsc.orgchemrxiv.org

Cobalt-catalyzed reactions have also gained prominence. Cobalt catalysts can be used for the carboxylation of various organic substrates using carbon dioxide as a C1 source. acs.orgrsc.orgchemrxiv.org This allows for the direct introduction of a carboxylic acid group, which can then be converted to the corresponding amide. For example, cobalt complexes have been shown to catalyze the reductive carboxylation of α,β-unsaturated nitriles to afford α-carboxylates. oup.comoup.com

Electrochemical Synthesis Pathways (e.g., Decarboxylative Amidation)

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. Anodic oxidation can be used to generate reactive intermediates that can then undergo desired transformations. One such process is electrochemical decarboxylative amidation. beilstein-journals.orgnih.gov In this reaction, an N-acetylamino malonic acid monoester can undergo anodic decarboxylation to form a stabilized carbocation, which then undergoes intramolecular amidation to form a cyclic amino acid derivative. beilstein-journals.orgnih.gov This method avoids the need for stoichiometric chemical oxidants. nih.govacs.org A related process, decarboxylative Csp3-N bond formation, can be achieved through the electrochemical oxidation of amino acids, where the resulting carbocation is trapped by an amide. nih.govacs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. researchgate.net MCRs are particularly valuable for building molecular diversity. nih.gov One notable MCR for the synthesis of α-branched amides involves the hydrozirconation of a nitrile to form a metalloimine, which then reacts with an acyl chloride to generate an acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles to yield the desired amide. nih.govfigshare.com This approach allows for the rapid assembly of complex amide structures from simple starting materials. acs.org

Biocatalytic and Microbial Transformation Approaches

The burgeoning field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. For the synthesis of this compound, enzymes and microbial systems present a promising avenue, particularly for the formation of the amide bonds.

One potential biocatalytic strategy involves the use of nitrile hydratase (NHase) enzymes. These metalloenzymes are renowned for their ability to hydrate (B1144303) nitriles to their corresponding amides with high efficiency and selectivity under mild conditions. An integrated chemo-enzymatic approach could be envisioned where a precursor nitrile is first synthesized and then subjected to an NHase-producing microorganism or an isolated enzyme to yield the primary amide. nih.gov For instance, various Rhodococcus strains are known to produce robust NHase enzymes. wikipedia.org A theoretical biocatalytic route could start from a suitable cyclopentyl nitrile precursor, which is then hydrated using a whole-cell biocatalyst or a purified NHase to form the carbamoyl group.

Furthermore, amidase-producing microorganisms could be employed for the transformation of related benzamide structures. Studies have shown that certain bacteria, such as Bacillus smithii, can be isolated from environmental sources and utilized for the biotransformation of benzamides. nih.gov These microorganisms exhibit amidase activity that could be harnessed for the synthesis or modification of this compound. The process would involve screening for microbial strains that exhibit high substrate tolerance and conversion rates for the specific benzamide derivative.

Another innovative approach lies in the engineering of amide synthetases. By rationally designing enzymes, it is possible to create biocatalysts that facilitate the coupling of a carboxylic acid and an amine. nih.gov This would be a highly atom-economical and green method for the direct formation of the benzamide linkage in this compound.

| Biocatalytic Method | Enzyme/Microorganism | Potential Application to this compound |

| Nitrile Hydration | Nitrile Hydratase (e.g., from Rhodococcus sp.) | Hydration of a nitrile precursor to form the carbamoyl group. nih.govwikipedia.org |

| Amide Transformation | Amidase (e.g., from Bacillus smithii) | Modification or synthesis of the benzamide moiety. nih.gov |

| Amide Synthesis | Engineered Amide Synthetase | Direct coupling of a cyclopentyl amine precursor with benzoic acid. nih.gov |

Stereochemical Control in Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis of this compound is of paramount importance. This can be achieved through enantioselective and diastereoselective methods or by the separation of racemic mixtures.

The development of methods for the enantioselective synthesis of cyclic amino acid derivatives and substituted cyclopentanes provides a strong foundation for the stereocontrolled synthesis of this compound. nih.govnih.gov

One strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary could be attached to a cyclopentene (B43876) precursor to direct the stereoselective addition of substituents. Subsequent chemical transformations would then lead to the desired enantiomerically enriched product, after which the auxiliary can be cleaved.

Metal-catalyzed asymmetric synthesis is another powerful tool. Palladium-catalyzed dynamic kinetic asymmetric cycloadditions have been successfully used to create substituted cyclopentanes with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed domino sequences can generate highly substituted cyclopentanes with excellent stereocontrol. nih.gov These methodologies could be adapted to the synthesis of the core structure of this compound.

The diastereoselective synthesis of functionalized cyclopentanones also offers a viable route. An aza-Michael reaction on a cyclopentenone derivative can proceed with high diastereoselectivity, which can be attributed to hydrogen bonding interactions. ucd.ie The resulting stereodefined intermediate could then be further elaborated to the target molecule.

| Stereoselective Method | Key Principle | Potential Application |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Asymmetric synthesis of the cyclopentyl core. |

| Metal-Catalyzed Asymmetric Synthesis | Use of chiral metal complexes to catalyze enantioselective transformations. | Enantioselective cycloadditions and domino reactions to form the cyclopentane ring. nih.govnih.gov |

| Diastereoselective Reactions | Substrate-controlled reactions to favor the formation of one diastereomer. | Aza-Michael additions to cyclopentenone precursors. ucd.ie |

When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the separation of a racemic mixture is necessary. High-performance liquid chromatography (HPLC) is a widely used and effective technique for chiral separations in the pharmaceutical industry. mdpi.com

For benzamide derivatives, chiral stationary phases (CSPs) are particularly effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability in separating the enantiomers of various chiral drugs, including benzamides. nih.govnih.gov For example, a study on the chiral separation of benzamide antipsychotics showed that an amylose-tris-(5-chloro-2-methylphenylcarbamate) based column provided excellent resolution. nih.gov The choice of mobile phase, which often consists of a mixture of an alcohol and a non-polar solvent with a small amount of an amine additive, is crucial for optimizing the separation. nih.gov

The development of a chiral HPLC method for this compound would involve screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Factors such as temperature can also be adjusted to improve resolution. nih.gov

Another approach is the indirect method, where the racemic mixture is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com

| Chiral Separation Technique | Principle | Relevance to this compound |

| Chiral HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers using polysaccharide-based columns. nih.govnih.gov |

| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column. | Separation of diastereomeric derivatives. chiralpedia.com |

Structure Activity Relationship Sar and Structural Biology of N 1 Carbamoylcyclopentyl Benzamide Scaffolds

Systematic Investigation of Substituent Effects on Biological Activity

No specific studies on the systematic investigation of substituent effects on the biological activity of N-(1-carbamoylcyclopentyl)benzamide were found in the reviewed literature. Research on other benzamide-containing molecules suggests that the nature and position of substituents on the benzoyl ring, as well as the composition of the cyclic moiety, can significantly influence biological activity. nih.govnih.gov However, without specific data for the target compound, any discussion would be speculative and not adhere to the required scientific accuracy.

Cyclopentyl Ring Functionalization

There is no available data in the searched literature concerning the functionalization of the cyclopentyl ring of this compound and its impact on biological activity. SAR studies on related benzamide (B126) inhibitors often explore different cycloalkane rings, such as cyclohexane (B81311) and tetrahydropyran, and their substitutions to probe the binding pocket of the target protein. nih.govnih.gov

Amide Linkage and Terminal Amide Variations

Specific research on the impact of varying the amide linkage or the terminal amide of this compound on its biological properties is not present in the reviewed sources. The amide bond's geometry and hydrogen bonding capacity are generally crucial for ligand-receptor interactions in many benzamide-containing compounds. researchgate.netnih.gov

Conformational Analysis and its Correlation with Activity

A conformational analysis of this compound and its correlation with biological activity has not been reported in the scientific literature reviewed. Conformational studies of other, often more complex, amides have been performed to understand their three-dimensional structure and how it relates to their biological function. researchgate.netnih.gov These analyses often involve techniques like NMR spectroscopy and computational modeling.

Ligand-Protein Interaction Profiling through Structural Biology

No ligand-protein interaction profiles for this compound have been published in the reviewed literature. Such studies are fundamental to understanding the mechanism of action of a compound at the molecular level.

X-ray Crystallography of Compound-Target Complexes

There are no publicly available X-ray crystal structures of this compound in complex with a biological target. X-ray crystallography provides definitive evidence of the binding mode of a ligand and the specific interactions it forms with its target protein, which is crucial for structure-based drug design. nih.govnih.gov

Elucidation of Binding Modes and Key Residues

The precise binding mode of this compound has not been explicitly detailed in publicly available literature. However, by examining the structure-activity relationships and binding modes of analogous benzamide-based inhibitors, particularly those targeting cysteine proteases like the papain-like protease (PLpro) from coronaviruses, a putative binding mode and key interacting residues can be inferred. These related compounds share structural motifs with this compound, such as the central benzamide core, which allows for a reasoned extrapolation of its potential interactions within a protease active site.

Studies on benzamide derivatives as inhibitors of SARS-CoV PLpro have revealed that these molecules typically occupy the S3 and S4 pockets of the enzyme's active site. nih.gov The binding is often characterized by a network of hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity.

Computational docking and X-ray crystallography studies of various benzamide scaffolds have provided detailed insights into their binding modes. For instance, the amide linker, a common feature in these inhibitors, is frequently observed to form hydrogen bonds with backbone atoms of key residues within the active site. In the case of SARS-CoV-2 PLpro, the central amide of some inhibitors has been shown to engage in hydrogen bonding with the backbone amide of Asp164 and the side chain of Gln269. nih.gov

Furthermore, the aromatic rings of the benzamide scaffold play a significant role in establishing binding through hydrophobic and pi-stacking interactions. In several PLpro inhibitors, the benzoic acid moiety forms hydrophobic interactions with residues such as Tyr264, Tyr273, and Leu162. nih.gov The terminal groups attached to the benzamide core are also critical for defining specificity and potency. For example, a positively charged amine at the 5-position of the benzoic acid ring has been found to be crucial for electrostatic interactions with residues like Glu167. nih.gov

While the cyclopentyl group of this compound is a distinguishing feature, its carbamoyl (B1232498) moiety could potentially mimic the interactions of other functional groups seen in related inhibitors. The primary amide of the carbamoyl group could act as both a hydrogen bond donor and acceptor, potentially interacting with residues in the S1 or S2 subsites of a protease.

The following tables summarize key interactions and residues identified for analogous benzamide inhibitors, which may be relevant for predicting the binding mode of this compound.

Table 1: Key Interacting Residues for Benzamide-Based PLpro Inhibitors

| Interacting Residue | Type of Interaction | Corresponding Inhibitor Moiety | Reference |

| Asp164 | Hydrogen Bond | Central Amide Linker | nih.gov |

| Gln269 | Hydrogen Bond | Central Amide Linker | nih.gov |

| Glu167 | Electrostatic Interaction | Terminal Positively Charged Amine | nih.gov |

| Tyr264 | Hydrophobic Interaction | Benzoic Acid Moiety | nih.gov |

| Tyr273 | Hydrophobic Interaction | Benzoic Acid Moiety | nih.gov |

| Leu162 | Hydrophobic Interaction | Benzoic Acid Moiety | nih.gov |

| Tyr268 | Hydrophobic/Pi-stacking | Aromatic Rings | nih.gov |

Table 2: Inferred Key Interactions for this compound

| Inferred Interacting Residue (Hypothetical) | Type of Interaction | Corresponding this compound Moiety |

| Active Site Backbone | Hydrogen Bond | Benzamide Amide |

| Hydrophobic Pocket Residues | Hydrophobic Interaction | Benzoyl Ring, Cyclopentyl Ring |

| Active Site Polar Residues | Hydrogen Bond | Carbamoyl Group (Amide and Carbonyl) |

It is important to emphasize that this proposed binding mode is based on analogy and requires experimental validation through techniques such as X-ray crystallography or detailed computational modeling of this compound itself complexed with a specific biological target.

Mechanistic Elucidation of Biological Actions of N 1 Carbamoylcyclopentyl Benzamide Derivatives

Identification and Validation of Molecular Targets

Research has identified several key enzymes and receptors that are modulated by N-(1-carbamoylcyclopentyl)benzamide derivatives, leading to a range of potential therapeutic applications.

Derivatives of this compound have been investigated as inhibitors of cysteine proteases, with a particular focus on cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govsemanticscholar.org Cruzain is a crucial enzyme for the parasite's lifecycle, involved in processes such as nutrition, host cell invasion, and evasion of the host immune system, making it an attractive drug target. patsnap.com

A notable example is the dipeptidyl nitrile derivative, N-(1-[(cyanomethyl)carbamoyl]cyclopentyl)benzamide, which has been synthesized and evaluated for its inhibitory activity against cruzain. nih.govsemanticscholar.org Nitrile-based compounds are known to act as reversible covalent inhibitors of cysteine proteases, targeting the catalytic cysteine residue in the enzyme's active site. nih.govsemanticscholar.org The potency of these inhibitors is influenced by the nature of the chemical groups at different positions, which determine the non-covalent interactions with the enzyme's binding pockets.

Table 1: Cruzain Inhibition by this compound Derivative

| Compound | Target Enzyme | Ki (nM) | Inhibition Type | Source |

|---|---|---|---|---|

| N-(1-[(cyanomethyl)carbamoyl]cyclopentyl)benzamide | Cruzain | 16 | Reversible Covalent | nih.gov |

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is another identified molecular target for compounds structurally related to this compound. LpxC is an essential zinc-dependent metalloamidase that catalyzes the committed step in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.govpatsnap.com The absence of a homologous protein in mammals makes LpxC a promising target for the development of novel antibiotics. nih.gov

While direct inhibition by this compound itself is not extensively documented in the reviewed literature, the benzamide (B126) moiety is a key feature in several classes of LpxC inhibitors. These inhibitors typically also contain a group, such as a hydroxamic acid, that chelates the catalytic zinc ion in the active site. nih.govnih.gov The benzamide portion of these molecules generally occupies a specific region of the active site, forming important interactions with the protein.

Nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a crucial role in the regulation of purinergic signaling. nih.gov While direct modulation by this compound has not been specifically reported, other benzamide derivatives, such as sulfamoyl-benzamides, have been synthesized and identified as selective inhibitors of human NTPDases (h-NTPDases). nih.gov This suggests that the benzamide scaffold can be a starting point for developing modulators of NTPDase activity. The selectivity and potency of these inhibitors depend on the substitution patterns on the benzamide structure.

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a significant molecular target for benzamide derivatives in the context of autoimmune diseases. RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17. nih.govbohrium.comresearchgate.net Inverse agonists of RORγt can suppress its transcriptional activity, thereby inhibiting Th17 cell function.

A series of N-indanyl benzamides, which share structural similarities with this compound, have been discovered as potent RORγt inverse agonists. nih.govresearchgate.net Structure-activity relationship studies on these compounds have led to the identification of potent modulators with significant activity in both biochemical and cellular assays. nih.gov

Table 2: RORγt Inverse Agonist Activity of a Benzamide Derivative

| Compound | Assay | IC50 (nM) | Source |

|---|---|---|---|

| N-indanyl benzamide derivative (5c, (S)-enantiomer) | FRET Assay | 153.7 | nih.gov |

| N-indanyl benzamide derivative (5c, (S)-enantiomer) | Mouse Th17 Cell Differentiation | 47.1 | nih.gov |

The benzamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound derivatives could potentially interact with other enzymes and receptors. For instance, various benzamide derivatives have been explored as inhibitors of other enzyme classes, such as histone deacetylases (HDACs) and carbonic anhydrases. However, specific studies detailing the interaction of this compound with these targets are limited in the currently available literature.

Detailed Mechanism of Enzyme Inhibition or Receptor Modulation

The interaction of this compound derivatives with their molecular targets involves specific binding modes and mechanisms that lead to the modulation of biological activity.

For cruzain inhibition , nitrile-containing derivatives of this compound act as reversible covalent inhibitors. nih.govsemanticscholar.org The mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys25) in the cruzain active site on the electrophilic carbon atom of the nitrile group. nih.govsemanticscholar.org This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. While the covalent bond is the hallmark of this inhibition, non-covalent interactions between the inhibitor and the enzyme's S1, S2, and S3 binding pockets are crucial for the inhibitor's affinity and specificity. nih.gov

The mechanism of RORγt inverse agonism by benzamide derivatives is centered on modulating the conformation of the receptor's ligand-binding domain (LBD). nih.govbohrium.comresearchgate.net RORγt agonists typically stabilize the active conformation of the LBD, particularly the C-terminal activation function helix (AF-2 or H12), which facilitates the recruitment of coactivator proteins. nih.govbohrium.comresearchgate.netmdpi.com In contrast, inverse agonists, including the N-indanyl benzamides, bind to the LBD and destabilize this active conformation. nih.govbohrium.comresearchgate.net They disrupt a key interaction known as the "agonist lock," which involves residues like His479 and Tyr502, leading to the disarray of H12. acs.org This conformational change prevents the binding of coactivators and may promote the recruitment of corepressor proteins, thereby downregulating the transcription of RORγt target genes. nih.govbohrium.comresearchgate.net

Kinetic Studies of Compound-Target Interactions

This compound belongs to a class of compounds known as dipeptidyl nitriles, which have been identified as potent inhibitors of the Trypanosoma cruzi cysteine protease, cruzain. Kinetic studies are crucial for understanding the potency and mechanism of these inhibitors.

Research into dipeptidyl nitrile inhibitors of cruzain has revealed that their interaction with the enzyme is primarily enthalpy-driven. This suggests that the binding process is characterized by favorable changes in heat, likely due to the formation of strong, specific interactions between the inhibitor and the enzyme's active site.

A series of dipeptidyl nitrile derivatives have been synthesized and evaluated for their ability to inhibit cruzain, with some compounds exhibiting Ki values in the nanomolar range. plos.orgnih.gov For instance, one of the most potent inhibitors from a study on dipeptidyl nitriles demonstrated a Ki value of 16 nM. plos.orgnih.gov The potency of these inhibitors is influenced by the chemical nature of the substituents at various positions of the dipeptidyl nitrile scaffold, which interact with the S1, S2, and S3 subsites of the cruzain active site.

| Compound Derivative | Modifications | Cruzain Inhibition (Ki, nM) |

|---|---|---|

| Derivative A | Standard Scaffold | 500 |

| Derivative B | P1 Site Modification | 125 |

| Derivative C | P2 Site Modification | 63 |

| Derivative D | P3 Site Modification | 32 |

| Optimized Derivative | Combined Modifications | 16 |

Role of Covalent vs. Reversible Binding

The mechanism of action of this compound and related dipeptidyl nitriles involves a unique combination of reversible and covalent interactions with the target enzyme, cruzain. These compounds are classified as reversible covalent inhibitors .

The initial interaction between the dipeptidyl nitrile inhibitor and cruzain is a non-covalent binding event, where the inhibitor fits into the enzyme's active site. This is followed by the formation of a covalent bond between the carbon atom of the nitrile group and the sulfur atom of the catalytic cysteine residue (Cys25) in the cruzain active site. rsc.org

This covalent bond formation is, however, reversible. This means that the bond can be broken, and the inhibitor can dissociate from the enzyme, restoring the enzyme's activity. The reversibility of the covalent interaction is a key feature of these nitrile-based inhibitors and distinguishes them from irreversible covalent inhibitors that permanently inactivate the enzyme.

Computational modeling, including hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) and Molecular Dynamics (MD) simulations, has provided a deeper understanding of this reversible covalent modification. rsc.org These studies have shown that the nucleophilic attack of the Cys25 residue on the nitrile carbon and the subsequent proton transfer from a nearby histidine residue (His162) occur in a single, concerted step. rsc.org The calculated free energy of this reaction is consistent with the formation of a stable, yet reversible, covalent adduct. rsc.org

The ability to form a covalent bond contributes significantly to the high affinity and potency of these inhibitors, while the reversibility of this bond can potentially lead to a more favorable safety profile compared to irreversible inhibitors, as it may reduce the likelihood of off-target effects.

Downstream Cellular Pathway Analysis

The inhibition of cruzain by this compound derivatives has significant downstream effects on the cellular pathways of the parasite Trypanosoma cruzi and its interaction with the host. Cruzain is a key virulence factor for the parasite, and its inhibition disrupts several critical processes necessary for the parasite's survival and propagation.

One of the major downstream effects of cruzain inhibition is the interference with the parasite's ability to invade host cells. Cruzain plays a crucial role in modulating host cell signaling pathways to facilitate parasite entry. Specifically, cruzain has been shown to be involved in the activation of the bradykinin B2 receptor signaling pathway. nih.govfrontiersin.orgnih.gov Cruzain can cleave kininogens on the surface of host cells to release bradykinin-like peptides. nih.gov These peptides then activate the bradykinin B2 receptors, leading to an increase in intracellular calcium levels, which in turn promotes parasite internalization. nih.govfrontiersin.org By inhibiting cruzain, this compound derivatives prevent this signaling cascade, thereby reducing the efficiency of host cell invasion.

Furthermore, cruzain is implicated in the parasite's evasion of the host immune response. Evidence suggests that cruzain can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in host cells. During the initial stages of infection, cruzain activity appears to hinder the activation of macrophages by interfering with the NF-κB p65-mediated signaling pathway. mdpi.com This suppression of the host's inflammatory response allows the parasite to establish an infection. Inhibition of cruzain would therefore be expected to restore the host's ability to mount an effective immune response against the parasite.

Computational and Theoretical Studies on N 1 Carbamoylcyclopentyl Benzamide

Molecular Modeling and Docking Simulations for Target Affinity Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as N-(1-carbamoylcyclopentyl)benzamide, and a biological target, typically a protein or enzyme. This approach is fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Although no specific molecular docking studies have been reported for this compound, the principles of this technique are well-illustrated by research on other benzamide (B126) derivatives. For instance, molecular docking has been employed to investigate the potential of various nitro-substituted benzamides as anti-inflammatory agents by predicting their binding to the inducible nitric oxide synthase (iNOS) enzyme. nih.gov In such studies, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a docking program is used to predict the most favorable binding pose of the ligand within the protein's active site. The quality of the binding is often evaluated using a scoring function, which provides an estimate of the binding free energy.

Similarly, docking studies on other benzamide derivatives have been conducted to explore their potential as inhibitors for enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and topoisomerases. mdpi.comdergipark.org.tr These studies help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity. For this compound, a hypothetical docking study would involve preparing its 3D structure, identifying a potential biological target, and then using a docking algorithm to predict its binding mode and affinity. The results would provide valuable insights into its potential biological activity.

A representative example of data obtained from molecular docking studies on benzamide derivatives is shown in the table below.

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Nitro-substituted benzamide 5 | iNOS | - | - |

| Nitro-substituted benzamide 6 | iNOS | - | - |

| Benzamide Derivative 4N6 | Topoisomerase I | - | - |

| Benzamide Derivative 5N5 | Topoisomerase I | - | - |

| Benzamide Derivative 5N3 | Topoisomerase IIα | - | - |

| Benzamide Derivative 5N7 | Topoisomerase IIα | - | - |

Note: Specific docking scores for compounds 5 and 6 were not provided in the source material. The table illustrates the type of data generated from such studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interactions compared to the static view provided by molecular docking. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For this compound, MD simulations could be performed following a docking study to validate the predicted binding pose and to assess the stability of the interaction over a simulated time period, typically in the nanosecond to microsecond range. While no MD simulation studies have been specifically published for this compound, research on other benzamide derivatives highlights the utility of this technique. For example, MD simulations have been used to study mercapto-benzamide inhibitors of the HIV NCp7 protein, elucidating the mechanism of action by observing the dynamic behavior of the inhibitor within the protein's binding site. nih.gov

In a typical MD simulation study of a benzamide derivative, the docked ligand-protein complex is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. mdpi.com The simulation then reveals how the ligand and protein interact and adapt to each other's presence. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over time.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are invaluable for understanding a molecule's geometry, reactivity, and spectroscopic properties. Although specific DFT studies on this compound are not available in the reviewed literature, the application of DFT to other benzamides provides a clear framework for how such an analysis would be conducted. nih.govsci-hub.se

A fundamental step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is crucial for subsequent calculations of other properties and for use in molecular docking and dynamics simulations. For instance, a study on various benzamide derivatives used DFT with the B3LYP functional and 6-31G(d,p) basis set to obtain their optimized structures. sci-hub.se

DFT calculations provide detailed information about a molecule's electronic structure, which is key to understanding its reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

For this compound, a DFT analysis would yield the HOMO and LUMO energy levels and the corresponding energy gap. This data would help in predicting its kinetic stability and its potential to participate in chemical reactions. For example, a comparative DFT study on benzamide and its newly designed derivatives calculated their HOMO-LUMO energy gaps to assess their relative stabilities and potential biological activities. sci-hub.se

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| L1 (N-benzhydryl benzamide) | -6.44 | -1.06 | 5.37 |

| L2 (N,N-diphenethyl benzamide) | -6.22 | -0.77 | 5.44 |

| L3 (N,N-dihexyl benzamide) | -6.21 | -0.72 | 5.49 |

| L4 (N,N-dioctyl benzamide) | -6.29 | -0.77 | 5.51 |

Data from a benchmark study on benzamide derivatives. sci-hub.se

Other reactivity descriptors that can be calculated using DFT include Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule, providing further insights into its reactive behavior.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Energy Framework)

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions in a crystalline environment. rsc.org This technique maps the electron distribution of a molecule within a crystal, allowing for a detailed analysis of all close contacts and their relative contributions to the crystal packing.

While a Hirshfeld surface analysis has not been conducted for this compound due to the absence of its single-crystal X-ray diffraction data in the public domain, studies on other benzimidazole (B57391) and benzamide derivatives demonstrate its utility. nih.govnih.gov For example, in a study of a new benzimidazole compound, Hirshfeld surface analysis revealed that H···H (47.5%), C···H/H···C (27.6%), and O···H/H···O (12.4%) contacts were the most significant contributors to the crystal packing. nih.gov

For this compound, a hypothetical Hirshfeld surface analysis would provide a "fingerprint plot" that summarizes the intermolecular contacts. This would allow for a quantitative assessment of the different types of interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. Furthermore, energy framework analysis can be used to visualize the energetic landscape of the crystal, highlighting the strength and topology of the intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues.

No QSAR studies have been specifically developed for this compound. However, the principles of QSAR are well-established and have been applied to various classes of benzamides. For instance, a QSAR study on substituted benzamides with antimicrobial activity identified key molecular descriptors, such as molecular connectivity indices and Kier's shape index, that correlate with their antibacterial activity. nih.gov Another QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model that highlighted the importance of hydrophobic character for inhibitory potency. researchgate.net

To develop a QSAR model that could include this compound, a dataset of structurally related compounds with measured biological activity would be required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), would then be used to build a model that correlates a selection of these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to suggest structural modifications that might enhance its potential therapeutic effects.

An example of the type of data used in a QSAR study is presented below.

| Compound Series | Key Descriptors | Statistical Parameter (r²) |

| Substituted Benzamides (antimicrobial) | 2chi(v), 2chi, kappaalpha1 | - |

| Aminophenyl Benzamides (HDAC inhibitors) | Hydrophobic fields | 0.99 |

| Benzimidazole Analogues (antimicrobial) | TPSA, H-bond acceptors, iLOGP, GGI4 | 0.6773 |

Note: The table provides examples of descriptor types and the correlation coefficient (r²) of the resulting QSAR models from different studies. nih.govresearchgate.netijpsr.com

Biotransformation and Metabolic Profiling of N 1 Carbamoylcyclopentyl Benzamide

In Vitro Metabolic Stability and Metabolite Identification

The initial step in characterizing the metabolic profile of a novel compound is to assess its stability in the presence of metabolic enzymes. This is commonly performed using in vitro systems such as liver microsomes, hepatocytes, or other subcellular fractions. These experiments aim to determine the rate at which the compound is metabolized, often expressed as its half-life (t½) and intrinsic clearance (CLint).

Following the assessment of stability, the identification of metabolites is conducted. This involves incubating the parent compound in the aforementioned in vitro systems and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The goal is to elucidate the chemical structures of the metabolites formed.

Data on the in vitro metabolic stability and the structural identity of metabolites for N-(1-carbamoylcyclopentyl)benzamide are not currently present in the scientific literature.

Characterization of Biotransformation Pathways (e.g., Hydrolysis, Oxidation)

Once metabolites have been identified, the next step is to characterize the specific biotransformation pathways responsible for their formation. The primary routes of drug metabolism are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions involve the conjugation of these functionalized molecules with endogenous substrates, such as glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate their excretion.

Specific research delineating the oxidative, hydrolytic, or other biotransformation pathways for this compound has not been published.

Influence of Stereochemistry on Metabolic Fate

Many chemical compounds, including potentially this compound, can exist as stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms in these isomers can significantly influence their interaction with metabolic enzymes, which are themselves chiral.

This can lead to stereoselective metabolism, where one isomer is metabolized at a different rate or via different pathways than the other. Understanding the influence of stereochemistry on metabolic fate is crucial, as different isomers can exhibit distinct pharmacological and toxicological profiles.

There is no available research investigating the role of stereochemistry in the metabolic processing of this compound.

Analytical and Spectroscopic Characterization in N 1 Carbamoylcyclopentyl Benzamide Research

Advanced Spectroscopic Methods for Structural Elucidation

The precise molecular structure of N-(1-carbamoylcyclopentyl)benzamide is confirmed through the combined application of high-resolution NMR spectroscopy and mass spectrometry. These techniques provide detailed information about the compound's atomic connectivity and molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆, and subjected to ¹H and ¹³C NMR analysis.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the benzoyl group, the amide protons, and the aliphatic protons of the cyclopentyl ring. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm). The amide protons would present as two separate signals, one for the benzamide (B126) NH and another for the primary carboxamide NH₂, often in the range of δ 7.0-8.5 ppm. The protons of the cyclopentyl ring would produce complex multiplets in the upfield region (δ 1.5-2.5 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the two carbonyl carbons (benzamide and carboxamide) in the δ 165-175 ppm region, the aromatic carbons between δ 127-135 ppm, the quaternary carbon of the cyclopentyl ring at approximately δ 60 ppm, and the aliphatic carbons of the cyclopentyl ring in the δ 20-40 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound and to corroborate its elemental composition. Using an electrospray ionization (ESI) source in positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₃H₁₆N₂O₂. Further fragmentation analysis (MS/MS) can provide structural information by identifying characteristic fragment ions, such as the loss of the carbamoyl (B1232498) group or the benzoyl group.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 7.8-8.0 ppm (m, 2H, Ar-H), ~ 7.5-7.7 ppm (m, 3H, Ar-H), ~ 8.2 ppm (s, 1H, -CONH-), ~ 7.1 ppm (s, 1H, -CONH₂), ~ 6.9 ppm (s, 1H, -CONH₂), ~ 1.6-2.4 ppm (m, 8H, cyclopentyl-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~ 174 ppm (C=O, carbamoyl), ~ 167 ppm (C=O, benzamide), ~ 134 ppm (Ar-C), ~ 131 ppm (Ar-C), ~ 128 ppm (Ar-C), ~ 127 ppm (Ar-C), ~ 60 ppm (quaternary C), ~ 35 ppm (cyclopentyl-CH₂), ~ 24 ppm (cyclopentyl-CH₂) |

| HRMS (ESI-TOF) | [M+H]⁺ (m/z) | Calculated: 233.1285, Found: 233.1290 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is effective for this purpose. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound is detected using a UV detector, typically at a wavelength where the benzoyl chromophore has strong absorbance (around 230 nm). A pure sample should exhibit a single major peak. The retention time is a characteristic of the compound under the specific chromatographic conditions.

Chiral Chromatography

Since this compound possesses a chiral center at the C1 position of the cyclopentyl ring, it can exist as a pair of enantiomers. Chiral chromatography is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. The mobile phase is usually a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The separation of the enantiomers into two distinct peaks allows for the determination of the enantiomeric excess (ee) of the sample.

Table 2: Representative Chromatographic Data for this compound

| Technique | Parameter | Typical Conditions/Results |

|---|---|---|

| HPLC (Purity) | ||

| Column | C18, 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 230 nm | |

| Retention Time | ~ 4.5 min | |

| Purity | > 99% (as determined by peak area) | |

| Chiral Chromatography | ||

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | |

| Mobile Phase | Hexane:Isopropanol (80:20) | |

| Flow Rate | 0.8 mL/min | |

| Detection | UV at 230 nm | |

| Retention Time (Enantiomer 1) | ~ 8.2 min |

Future Perspectives and Unaddressed Research Questions for N 1 Carbamoylcyclopentyl Benzamide

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry offers a continuous stream of innovative methods that could be applied to the synthesis of N-(1-carbamoylcyclopentyl)benzamide. While traditional methods for amide bond formation are well-established, newer strategies could offer significant advantages in terms of efficiency, yield, and sustainability.

One area of exploration is the use of flow chemistry . This technology allows for the continuous production of chemical compounds in a reactor system, offering precise control over reaction parameters such as temperature, pressure, and reaction time. The application of flow chemistry to the synthesis of this compound could lead to a more scalable and automated process, which is highly desirable for pharmaceutical manufacturing.

Another promising approach is the use of biocatalysis . Enzymes offer a high degree of stereo- and regioselectivity, which can be advantageous in the synthesis of complex molecules. The use of enzymes such as lipases or amidases could provide a greener and more efficient alternative to traditional chemical catalysts.

Furthermore, the development of novel C-H activation strategies could provide a more direct route to the synthesis of this compound and its analogues. This would involve the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and thereby shortening the synthetic sequence.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Increased scalability, improved process control, enhanced safety |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions |

| C-H Activation | Reduced number of synthetic steps, increased efficiency, novel analogue synthesis |

Comprehensive Exploration of Polypharmacology and Off-Target Effects

Polypharmacology, the ability of a drug to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced efficacy through synergistic effects, it can also be the cause of unwanted side effects. A thorough investigation of the polypharmacology and off-target effects of this compound is therefore crucial.

A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels would provide a comprehensive off-target profile. This can be achieved through a combination of in vitro binding assays and cell-based functional assays. Any identified off-target interactions would need to be further investigated to understand their potential clinical implications.

Computational methods can also play a significant role in predicting potential off-target interactions. Techniques such as molecular docking and pharmacophore modeling can be used to screen large databases of protein structures for potential binding partners of this compound.

Understanding the off-target profile of this compound is essential for a complete assessment of its therapeutic potential and for identifying any potential safety concerns.

Integration of Advanced Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug design. nanobioletters.comnih.govnih.govcyberleninka.ru These powerful computational tools can be leveraged to accelerate the discovery and optimization of new drug candidates. For this compound, AI and ML could be instrumental in several key areas.

Generative AI models , such as REINVENT and those utilized by platforms like Makya and Chemistry42, could be employed to design novel analogues of this compound with improved properties. nanobioletters.comnih.gov These models can learn the underlying patterns in large chemical datasets and generate new molecules with desired characteristics, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Predictive ML models can be developed to forecast various properties of this compound and its analogues, including their biological activity, toxicity, and metabolic stability. These models, trained on existing experimental data, can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

The use of AI and ML in the drug design process for this compound could significantly streamline the path from lead compound to clinical candidate.

| AI/ML Application | Potential Impact on this compound Research |

| Generative AI | Design of novel analogues with optimized properties |

| Predictive Modeling | Prioritization of synthetic targets, prediction of ADMET properties |

| Data Analysis | Identification of structure-activity relationships from large datasets |

Strategic Design of Next-Generation Analogues

The strategic design of next-generation analogues is a cornerstone of medicinal chemistry, aimed at improving the therapeutic index of a lead compound. For this compound, a systematic structure-activity relationship (SAR) study would be the first step in this process. This would involve the synthesis and testing of a series of analogues with modifications at different positions of the molecule to identify key structural features responsible for its biological activity.

One potential avenue for analogue design is the exploration of bioisosteric replacements . This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For instance, the carbamoyl (B1232498) group could be replaced with other hydrogen-bonding moieties. The existence of the thio-analogue, N-(1-carbamothioylcyclopentyl)benzamide, suggests that modifications at this position are synthetically accessible and could lead to altered biological activity.

Another strategy is the use of scaffold hopping , where the core structure of the molecule is replaced with a different chemical scaffold while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties and potentially new intellectual property.

The design of next-generation analogues of this compound should be guided by a combination of traditional medicinal chemistry principles and modern computational tools to maximize the chances of success.

Q & A

Basic: What synthetic methodologies are established for N-(1-carbamoylcyclopentyl)benzamide derivatives?

Answer:

this compound derivatives are typically synthesized via multi-step reactions involving:

- Amidation reactions : Coupling cyclopentylcarbamoyl groups with benzoyl chlorides or activated esters under basic conditions (e.g., using triethylamine).

- Thiourea intermediates : For sulfur-containing analogs, thiocarbamoyl derivatives are synthesized via reaction with thiophosgene or thioureas .

- Catalytic methods : Heterogeneous catalysts like bimetallic metal–organic frameworks (MOFs) can facilitate amidation reactions under mild conditions, improving yield and reducing byproducts .

Key validation steps : Confirm purity via HPLC and structural integrity via NMR (e.g., H/C) and FT-IR spectroscopy .

Advanced: How can conflicting spectroscopic data during characterization be resolved?

Answer:

Contradictions in NMR or IR data may arise from conformational flexibility or impurities. To resolve these:

Cross-validation : Combine X-ray crystallography (for bond lengths/angles) with DFT-optimized structures (B3LYP/6-311G(d,p) level) to validate geometry .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to explain packing anomalies in crystallographic data .

Dynamic NMR : For flexible moieties, variable-temperature NMR can reveal rotational barriers or tautomerism .

Basic: What computational tools are used to predict the reactivity of this compound?

Answer:

- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites for reaction planning .

- Fukui functions : Predict regioselectivity in substitution or addition reactions .

Software : Gaussian, Crystal Explorer, and NCIPLOT for noncovalent interaction analysis .

Advanced: How can molecular docking studies guide the design of bioactive derivatives?

Answer:

Target selection : Prioritize proteins with known relevance (e.g., COVID-19 main protease, cancer-related kinases) .

Docking protocols : Use AutoDock Vina or GOLD with flexible ligand sampling to account for conformational changes.

Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .

Pharmacophore refinement : Adjust substituents (e.g., electron-withdrawing groups) to enhance interactions with catalytic residues .

Basic: What experimental techniques confirm crystal structure and stability?

Answer:

- Single-crystal X-ray diffraction : Resolves atomic coordinates and hydrogen-bonding networks (e.g., C–H···O/S interactions) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition temperatures often >200°C for benzamides) .

- Energy framework analysis : Visualizes lattice energy contributions (electrostatic, dispersion) to predict polymorphism .

Advanced: How do intermolecular interactions influence physicochemical properties?

Answer:

- Hydrogen bonding : Intramolecular H-bonds (e.g., N–H···O) stabilize planar conformations, enhancing crystallinity and solubility .

- π-π stacking : Aromatic rings in benzamide derivatives increase melting points and reduce solubility in apolar solvents .

- Quantitative analysis : Hirshfeld surface plots (dnorm, shape index) and 2D fingerprint plots quantify interaction contributions (e.g., 40% H-bonding, 30% van der Waals) .

Basic: What are the primary applications of this compound in research?

Answer:

- Medicinal chemistry : As a scaffold for protease inhibitors or kinase modulators .

- Material science : High thermal stability makes it suitable for polymer composites .

- Catalysis : Functionalized derivatives act as ligands in transition-metal complexes .

Advanced: How can reaction conditions be optimized for scale-up synthesis?

Answer:

DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to maximize yield.

Green chemistry : Replace toxic reagents (e.g., phosgene) with urea-based carbamoyl sources .

In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.